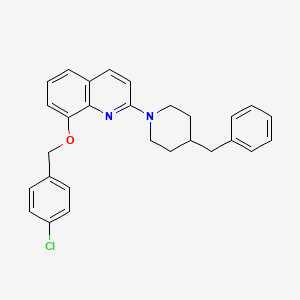

2-(4-Benzylpiperidin-1-yl)-8-((4-chlorobenzyl)oxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-Benzylpiperidin-1-yl)-8-((4-chlorobenzyl)oxy)quinoline" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, including their roles as acetylcholinesterase inhibitors , antibacterial and antioxidant agents , and apoptosis inducers . The structural complexity of quinoline derivatives allows for a wide range of interactions with biological targets, making them valuable in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including amidation and cyclisation processes. For instance, a series of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives were synthesized and characterized by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry . Similarly, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized using substituted-2-chloro-3-quinoline carbaldehydes and characterized by IR, 1H NMR, 13C NMR, and mass spectral studies . These methods are crucial for confirming the structure and purity of the synthesized compounds.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed using density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, as well as spectroscopic techniques like FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectral measurements . These analyses provide insights into the electronic structure, charge distribution, and spectroscopic properties of the compounds, which are essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions, which can significantly influence their biological activities. For example, the molecule of 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline is linked into chains by π-π stacking interaction . Hydrogen-bonded structures are also observed in isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids, where the pyridine N atom forms a short hydrogen bond with a carboxyl O atom . These interactions are important for the stability and conformation of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as their non-linear optical (NLO) properties and charge distributions, can be determined through NBO analysis and other computational methods . These properties are correlated with the biological activities of the compounds, such as their potential for corrosion inhibition and biological potency. The global and local reactivity descriptors obtained from these analyses can predict the reactivity and stability of the molecules under different conditions.

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

A study synthesized novel N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives as potential acetylcholinesterase inhibitors. These compounds, including variations similar to 2-(4-Benzylpiperidin-1-yl)-8-((4-chlorobenzyl)oxy)quinoline, were tested for their ability to inhibit acetylcholinesterase, showing moderate activity and suggesting a correlation between their inhibitory potency and docking energy (Pashaei et al., 2021).

Antibacterial and Antioxidant Properties

Another study involved the synthesis of phenolic esters and amides of quinoline derivatives, showing good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. These compounds also demonstrated equipotent antibacterial activities against various bacteria, comparable to ampicillin (Shankerrao et al., 2013).

Fluorescent Properties

Quinoline derivatives have been synthesized to act as fluorescent probes. For instance, a series of novel 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives displayed fluorescent properties in solution, with potential applications in molecular imaging and diagnostics (Bodke et al., 2013).

Anti-inflammatory and Antibiofilm Agents

In the search for new antibiofilm agents, N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines were synthesized and evaluated for their activity against Salmonella paratyphi, showing significant antibiofilm properties (Sadashiva et al., 2022).

Antileukemic Activity

A compound structurally related to 2-(4-Benzylpiperidin-1-yl)-8-((4-chlorobenzyl)oxy)quinoline, synthesized as a part of a study, showed cytotoxic potential against two leukemia cell lines, indicating potential applications in cancer research (Guillon et al., 2018).

Eigenschaften

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-8-[(4-chlorophenyl)methoxy]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN2O/c29-25-12-9-23(10-13-25)20-32-26-8-4-7-24-11-14-27(30-28(24)26)31-17-15-22(16-18-31)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUIFKKUHOGONHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)Cl)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperidin-1-yl)-8-((4-chlorobenzyl)oxy)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2508846.png)

![N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2508848.png)

![1-(3,5-Dimethoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2508849.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2508856.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508859.png)

![[4-[(Z)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-acetyloxybenzoate](/img/structure/B2508862.png)

![2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2508864.png)

![N-(4-methoxybenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)